γ-オクタラクトン

説明

Synthesis Analysis

The synthesis of gamma-Octalactone and its derivatives involves various chemical processes. For instance, stable isotope dilution assays have been developed for gamma-Octalactone in Australian wines, showcasing its significant presence and the methods to quantify it accurately (Cooke et al., 2009). Another study identified a precursor of beta-methyl-gamma-Octalactone in the wood of Sessile oak, contributing to our understanding of its natural synthesis (Masson et al., 2000).

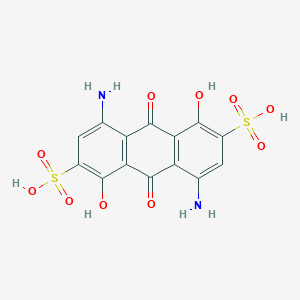

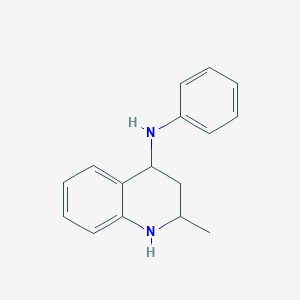

Molecular Structure Analysis

The molecular structure of gamma-Octalactone and its derivatives, such as beta-methyl-gamma-Octalactone, has been elucidated through techniques like HRFAB-MS, NMR, LCMS, and chiral analysis. These studies provide insight into the stereochemistry and physical properties of gamma-Octalactone (Masson et al., 2000).

Chemical Reactions and Properties

Research has also focused on the chemical reactions and properties of gamma-Octalactone. Techniques like photooxygenation followed by dehydration have been used to synthesize gamma-spiroketal gamma-lactones, demonstrating the compound's versatility in chemical reactions (Pavlakos et al., 2009).

Physical Properties Analysis

The physical properties of gamma-Octalactone, including its aroma detection thresholds and enantiomeric distributions, have been studied in Australian red wine. This research highlights the importance of gamma-Octalactone's sensory attributes and its impact on wine flavor (Cooke et al., 2009).

科学的研究の応用

C8H14O2 C_8H_{14}O_2 C8H14O2

は、ココナッツのような香りを持ち、科学研究や産業で様々な用途があります。以下は、様々な分野における独自の用途を網羅的に分析したものです。食品のフレーバーと香料

γ-オクタラクトンは、その心地よいココナッツのような香りのため、フレーバー剤として広く使用されています。桃などの果物に自然に含まれており、特徴的な香りに貢献しています。食品産業では、焼き菓子、菓子、飲料にトロピカルな風味を付与するために添加されています。 香料業界では、香水や香りの付いた製品に使用され、フレッシュで甘い香りを醸し出します .

バイオ化学の持続可能な生産

最近の研究では、γ-オクタラクトンなどのラクトンがグリーン溶媒や燃料前駆体としての可能性があることが明らかになっています。これは、より持続可能な生産方法を目指し、バイオベース経済の目標と一致しています。 γ-オクタラクトンは、微生物による生合成によって生産することができ、環境面と経済面でのメリットから、化学合成よりも好まれています .

微生物変換

γ-オクタラクトンは、ヒドロキシ脂肪酸の微生物変換によって合成することができます。このプロセスは、バイオテクノロジーにおいて重要であり、微生物を利用して再生可能資源を貴重なバイオ化学物質に変換します。 このプロセスの最適化は、持続可能で費用対効果の高い生産方法を開発するために重要です .

医薬品用途

医薬品業界では、γ-オクタラクトンの香りの特性は、不快な味や臭いを隠すために特定の医薬品の製剤に使用されています。 また、リラックス効果をもたらすその落ち着く香りから、アロマセラピー製品にも使用されています .

化粧品業界

γ-オクタラクトンは、その心地よい匂いから、化粧品業界でも用途があります。クリーム、ローション、その他のパーソナルケア製品に、その香りを高めるために使用されています。 その安定性と安全性により、製品の配合において好ましい選択肢となっています .

ポリマー合成

γ-オクタラクトンは、様々なポリマーの合成におけるモノマーとして役立ちます。ポリエステル、ポリアミド、ポリウレタンを生産するために使用でき、これらは繊維、プラスチック、コーティングの製造において様々な用途があります。 ポリマー化学におけるその役割は、その反応性と最終製品に付与する特性のために不可欠です .

不斉合成

化学合成において、γ-オクタラクトンは、キラル分子を生成する不斉合成に使用されています。キラリティは、化学物質が生物系とどのように相互作用するかを左右する性質であり、特に医薬品の開発において重要です。 γ-オクタラクトンは、医薬品用途に必要なキラリティを持つ分子を生成するのに役立ちます .

害虫忌避と駆除

γ-オクタラクトンは、ネッタイシマカなど、特定の害虫に対して忌避効果があることがわかっています。 また、幼虫殺虫効果についても研究されており、特に蚊を媒介とする病気の発生しやすい地域では、害虫管理戦略における貴重なツールとなる可能性があります .

Safety and Hazards

作用機序

Target of Action

Gamma-Octalactone, also known as γ-Octanoic lactone or 4-Hydroxy octanoic acid , is primarily a flavor constituent found in various fruits and food products . It is known to influence how some nerves communicate by binding to certain receptors and channels, such as GABA receptors and calcium channels .

Mode of Action

The interaction of Gamma-Octalactone with its targets results in changes in nerve communication . This compound can affect our sensory perception, particularly our sense of taste and smell, contributing to the distinctive flavors of certain foods .

Biochemical Pathways

Gamma-Octalactone is involved in various biochemical pathways. It is a product of the lipid metabolism and can be synthesized from L-glutamic acid . The compound’s presence influences the communication between nerves by interacting with specific receptors and channels . The exact biochemical pathways and their downstream effects are complex and may vary depending on the organism and the specific metabolic context.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Gamma-Octalactone is limited. It has been found in various biological samples, suggesting that it can be absorbed and metabolized by living organisms

Result of Action

The primary result of Gamma-Octalactone’s action is its contribution to the flavor and aroma of various foods. It is one of the flavor constituents of peaches, oranges, and sweet fortified wines . In addition, it has been suggested to have a potential repellent effect against certain insects .

Action Environment

The action, efficacy, and stability of Gamma-Octalactone can be influenced by various environmental factors. For instance, its volatility can be affected by temperature and other physical conditions . Moreover, its production and action can be influenced by the metabolic state of the organism producing it

特性

IUPAC Name |

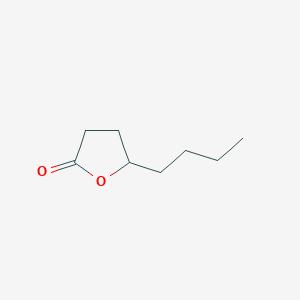

5-butyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBFYZQJXZJBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047609 | |

| Record name | 4-Hydroxyoctanoic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to slightly yellow liquid with a sweet, coconut, fruity odour | |

| Record name | 2(3H)-Furanone, 5-butyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butyl-gamma-butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Octalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

234.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Butyl-gamma-butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in alcohol and slightly soluble in water | |

| Record name | 4-Butyl-gamma-butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | gamma-Octalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.970-0.980 | |

| Record name | gamma-Octalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

104-50-7 | |

| Record name | γ-Octalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Octalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Octanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-butyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyoctanoic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-OCTALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHD6M52X0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Butyl-gamma-butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)

![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)